Propanoic acid, 2,2-dimethyl-, cyanomethyl ester
Description
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester (IUPAC name: cyanomethyl 2,2-dimethylpropanoate) is an ester derivative of pivalic acid (2,2-dimethylpropanoic acid) with a cyanomethyl (-OCH2CN) functional group. Pivalic acid esters are characterized by their steric hindrance due to the bulky tert-butyl group, which enhances stability against hydrolysis and oxidation.
Properties
CAS No. |
59463-52-4 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
cyanomethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)6(9)10-5-4-8/h5H2,1-3H3 |
InChI Key |
MCRPXCOKQLCVRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, cyanomethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyanomethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,2-dimethylpropanoic acid and cyanomethyl alcohol.
Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanoic acid and cyanomethyl alcohol.
Reduction: 2,2-Dimethylpropanoic acid and cyanomethylamine.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propanoic acid, 2,2-dimethyl-, cyanomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The cyanomethyl group can also participate in biochemical reactions, leading to the formation of bioactive intermediates.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 2,2-dimethylpropanoic acid esters based on available
Note: Cyanomethyl ester properties are extrapolated due to lack of direct evidence.
Functional and Regulatory Differences
- Reactivity: The cyanomethyl ester’s nitrile group may enable participation in nucleophilic addition reactions or serve as a precursor to amines or carboxylic acids. In contrast, alkyl esters (e.g., ethyl, butyl) are typically used for their hydrolytic stability and volatility .
- Biological Activity: Ethyl and methyl esters of 2,2-dimethylpropanoic acid are implicated in antifungal activity and plant growth promotion in Stenotrophomonas maltophila AVSW1 . The cyanomethyl variant’s bioactivity remains unstudied in the provided evidence.
- Regulatory Status: Esters like propanoic acid, 2,2-dimethyl-, ethenyl ester (PMN P-89–1058) are regulated under §721.63 for workplace safety due to permeation risks . Cyanomethyl esters may face similar scrutiny if commercialized.
Agricultural and Antimicrobial Uses
Ethyl and methyl esters of 2,2-dimethylpropanoic acid are reported in Stenotrophomonas maltophila AVSW1 as bioactive metabolites that suppress soil-borne pathogens and enhance tomato plant growth . Their mode of action likely involves root colonization and secondary metabolite production.
Bioplastics and Polymers
Methyl esters are detected in polyhydroxybutyrate (PHB) biopolymers from Bacillus wiedmannii, suggesting roles in biodegradable material synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
